molecular formula C32H36O5 B11603004 9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11603004
M. Wt: 500.6 g/mol
InChI Key: QRGSWXSMMXAFNI-UHFFFAOYSA-N
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Description

9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methoxy and methyl groups, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common synthetic route includes the condensation of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde with 3,3,6,6-tetramethyl-1,2,3,4-tetrahydro-1H-xanthene-1,8(2H)-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions, often using reagents such as sodium methoxide or methyl iodide.

    Major Products: The major products formed from these reactions include various substituted xanthenes and their derivatives.

Scientific Research Applications

9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and disrupting their metabolic processes. The compound also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

When compared to other similar compounds, 9-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique combination of methoxy and methyl groups, which enhance its chemical stability and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C32H36O5

Molecular Weight

500.6 g/mol

IUPAC Name

9-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C32H36O5/c1-19-8-7-9-20(12-19)18-36-24-11-10-21(13-25(24)35-6)28-29-22(33)14-31(2,3)16-26(29)37-27-17-32(4,5)15-23(34)30(27)28/h7-13,28H,14-18H2,1-6H3

InChI Key

QRGSWXSMMXAFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C)OC

Origin of Product

United States

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